

Application Notes and Protocols for Tetrahydropyran Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

Get Quote

Disclaimer: Initial searches for "**2-Methyl-5,5-diphenyloxane**" did not yield specific applications or detailed synthetic protocols for this compound, suggesting it is not a commonly utilized reagent in organic synthesis. However, to fulfill the user's request for detailed application notes on a related structure, this document focuses on the well-documented and synthetically valuable chiral building block, (2R,4S)-4-methyl-2-phenyl-tetrahydropyran. This compound shares key structural features with the requested molecule, including a substituted tetrahydropyran core, and has established applications in stereoselective synthesis.

(2R,4S)-4-methyl-2-phenyl-tetrahydropyran: A Chiral Building Block

(2R,4S)-4-methyl-2-phenyl-tetrahydropyran is a chiral heterocyclic compound utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry makes it a valuable precursor for introducing specific stereocenters into a target molecule.

Physicochemical Data



Property	Value
Molecular Formula	C12H16O
Molecular Weight	176.25 g/mol
Boiling Point	265.3°C at 760 mmHg
Density	0.97 g/cm ³
Refractive Index	1.504
CAS Number	149713-23-5

Applications in Stereoselective Synthesis

The primary application of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran lies in its use as a chiral template or intermediate. The tetrahydropyran ring can be opened or modified to reveal functional groups with a fixed spatial arrangement, which can then be elaborated into more complex structures.

One key application involves the stereoselective synthesis of polyketide-type natural products and their analogs. The defined stereocenters at C2 and C4 of the tetrahydropyran ring can be transferred to the final product through a series of controlled chemical transformations.

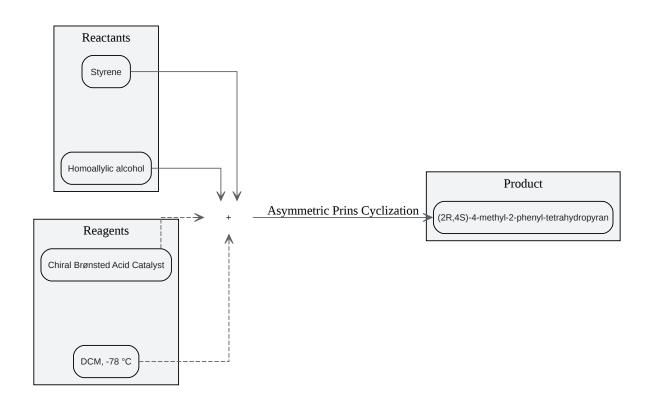
Experimental Protocols

Protocol 1: Synthesis of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran via Asymmetric Prins Cyclization

The Prins cyclization is a powerful method for the construction of tetrahydropyran rings. An asymmetric variant of this reaction allows for the enantioselective synthesis of compounds like (2R,4S)-4-methyl-2-phenyl-tetrahydropyran.

Reaction Scheme:





Click to download full resolution via product page

Caption: Asymmetric Prins cyclization for the synthesis of the target compound.

Materials:

- Styrene
- (S)-pent-4-en-2-ol (chiral homoallylic alcohol)
- Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid)
- Dichloromethane (DCM), anhydrous



- Molecular sieves (4 Å), activated
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
- Add anhydrous dichloromethane (DCM) followed by the chiral Brønsted acid catalyst (typically 1-5 mol%).
- Cool the mixture to -78 °C in a dry ice/acetone bath.
- Add styrene (1.0 equivalent) to the cooled solution.
- Slowly add the chiral homoallylic alcohol (1.2 equivalents) dropwise over 10 minutes.
- Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.



• Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2R,4S)-4-methyl-2-phenyl-tetrahydropyran.

Quantitative Data (Representative):

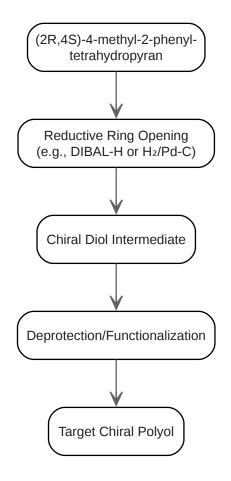
Entry	Catalyst Loading (mol%)	Temperat ure (°C)	Time (h)	Yield (%)	Diastereo meric Ratio (dr)	Enantiom eric Excess (ee, %)
1	2	-78	12	85	>20:1	95
2	1	-78	24	82	19:1	94
3	2	-60	12	88	15:1	90

Protocol 2: Ring-Opening of (2R,4S)-4-methyl-2-phenyl-tetrahydropyran to a Chiral Diol

This protocol demonstrates the utility of the title compound as a chiral precursor by converting it into a valuable chiral diol.

Reaction Workflow:





Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes and Protocols for Tetrahydropyran Derivatives in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15161108#using-2-methyl-5-5-diphenyloxane-inorganic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com